Fmoc-NH-PEG4-CH2COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

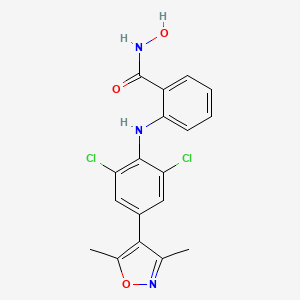

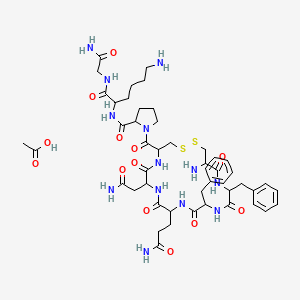

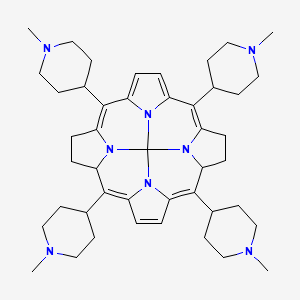

Fmoc-NH-PEG4-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

This compound is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular formula of this compound is C25H31NO8 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in this compound can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical and Chemical Properties Analysis

The molecular weight of this compound is 473.5 g/mol . It appears as a viscous liquid . The compound has a topological polar surface area of 113 Ų .科学研究应用

1. 固相合成聚乙二醇化肽

Fmoc-NH-PEG4-CH2COOH在固相合成聚乙二醇化肽中起着至关重要的作用。它允许在不同位置(包括NH2-末端、侧链位置或COOH-末端)对肽进行特定位置的聚乙二醇化。这种方法在一项使用白细胞介素-2模型三十二肽片段的研究中得到了证明,展示了该化合物在肽修饰中的多功能性(Lu & Felix, 2009)。

2. 大肽硫酯合成

该化合物在合成大肽硫酯方面起着关键作用,例如合成功能性肽共轭物所需的肽硫酯。基于双(2-硫基乙基)氨基PEG树脂使得使用Fmoc-SPPS合成大肽成为可能,有助于开发重要的基于肽的分子(Boll et al., 2014)。

3. 用于蛋白质-DNA相互作用研究的DNA阵列制备

This compound用于在金表面制备DNA阵列,用于研究蛋白质-DNA相互作用。这在表面等离子共振(SPR)成像研究中尤为重要,该化合物有助于创造有利于特定相互作用的环境(Brockman et al., 1999)。

4. 用于化疗药物的纳米载体开发

该化合物用于开发药物的纳米载体,例如紫杉醇这种化疗药物。该化合物的Fmoc组分有助于与药物分子形成π-π堆积相互作用,增强药物传递效率(Zhang et al., 2014)。

5. 改进高效液相色谱法

该化合物用于增强氨基酸的高效液相色谱法,展示了其在分析化学和蛋白质鉴定中的实用性(Ou et al., 1996)。

6. Fmoc固相肽合成

This compound对Fmoc固相肽合成的发展做出了重要贡献,这是一种广泛用于合成生物活性肽和小蛋白质的方法(Fields & Noble, 2009)。

作用机制

Target of Action

Fmoc-NH-PEG4-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are being linked in these constructs.

Mode of Action

Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific molecules it is linking. In the case of ADCs, the antibody component of the conjugate determines the target cell, while the drug component determines the biochemical pathway that is ultimately affected . Similarly, for PROTACs, one ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the molecules it is linked to. As a part of an ADC or PROTAC, it would be subject to the same Absorption, Distribution, Metabolism, and Excretion (ADME) properties as the conjugate as a whole .

Result of Action

The result of the action of this compound is the formation of a stable ADC or PROTAC that can deliver a drug to a specific target cell or degrade a specific protein, respectively . The ultimate cellular effects are therefore determined by the action of the drug or the degradation of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the hydrophilic PEG spacer increases solubility in aqueous media . Additionally, the stability of the amide bond formed by the terminal carboxylic acid can be influenced by pH and the presence of certain enzymes .

未来方向

生化分析

Biochemical Properties

The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Cellular Effects

The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cellular uptake and distribution.

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .

Temporal Effects in Laboratory Settings

It is known that the compound is typically stored at -20°C for long-term storage .

Transport and Distribution

The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its transport and distribution.

属性

IUPAC Name |

2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLDOFYRFOXLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。